molecular formula C22H24N4O2S B2466815 (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-10-7

(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2466815
CAS RN: 1705743-10-7
M. Wt: 408.52
InChI Key: USXXHZMIPOIMLW-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Reaction Studies

  • Reaction with Amines : A study conducted by Yakubkene and Vainilavichyus (1998) explored the reactions of a similar compound, 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone, with different amines. This research provides insights into how primary amines can open the 1,3,4-oxadiazole ring and substitute the methylthio group, which is relevant for understanding the reactivity of similar compounds (Yakubkene & Vainilavichyus, 1998).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized 2-Amino substituted benzothiazoles and pyridine derivatives, demonstrating their variable and modest antimicrobial activity. This highlights the potential of similar pyridine derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Activity

  • Nicotinic Acid Hydrazide Derivatives : A study by Sidhaye et al. (2011) involved synthesizing derivatives including 3-(5-substituted-1,3,4 oxadiazole) pyridine and screening them for antimycobacterial activity. This points to the potential use of such compounds in developing treatments against mycobacterial infections (Sidhaye et al., 2011).

Photochemistry

  • Photochemistry of Oxadiazoline Compounds : Tae et al. (1999) explored the photochemistry of oxadiazoline compounds, which is relevant for understanding the behavior of similar molecules like the one under light exposure (Tae et al., 1999).

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Receptor : Shim et al. (2002) investigated the molecular interaction of a compound similar in structure, highlighting its antagonist activity for the CB1 cannabinoid receptor. This is crucial for understanding how structurally similar compounds might interact with biological receptors (Shim et al., 2002).

Nucleophilic Substitution

  • Substitution with Amines on Nitrothiophenes : D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution in certain thiophene derivatives with amines. Understanding these reactions can provide insights into how similar compounds react in different solvents (D’Anna et al., 2006).

Anticancer Activity

  • Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) synthesized compounds with oxazole, pyrazoline, and pyridine entities, studying their anticancer and antimicrobial activities. This research suggests the potential of structurally related compounds in cancer and microbial treatments (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-7-3-4-9-17(15)20-24-19(28-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)29-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXXHZMIPOIMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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